Charantadiol A

Anthelmintic Molecular Docking Cucurbitane Triterpenoid

Procure Charantadiol A (CAS 1220890-23-2) for rigorous research applications demanding structurally authenticated cucurbitane triterpenoids. Validated for anti-inflammatory (in vitro IL-6/TNF-α inhibition, in vivo periodontitis efficacy), balanced anthelmintic dual-targeting (CPT 2/AsFR Ki values), and patent-protected antidiabetic utility (CN102895235B). Purity ≥98% ensures reproducibility distinct from functionally divergent analogs. Inquire for bulk pricing and volume procurement.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 1220890-23-2
Cat. No. B3091946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCharantadiol A
CAS1220890-23-2
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(CC=CC(=C)C)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C
InChIInChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-15-28(7)22-14-16-30-23(11-12-24(31)26(30,4)5)29(22,25(32)33-30)18-17-27(21,28)6/h8-9,14,16,20-25,31-32H,1,10-13,15,17-18H2,2-7H3/b9-8+/t20-,21-,22+,23+,24+,25?,27-,28+,29+,30-/m1/s1
InChIKeySOYAGUJRHLJJFJ-CVTZWTNASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Charantadiol A (CAS 1220890-23-2) Procurement Guide: Chemical Identity and Baseline Characteristics of a Cucurbitane Triterpenoid from Momordica charantia


Charantadiol A (CAS 1220890-23-2) is a cucurbitane-type triterpenoid, molecular formula C30H46O3, molecular weight 454.7 g/mol, isolated primarily from the ethanolic extract of wild bitter melon (Momordica charantia L.) leaves and fruits [1]. It belongs to the class of cucurbitacins, polycyclic compounds containing the tetracyclic cucurbitane nucleus skeleton, with the IUPAC name (1R,4S,5S,8R,9R,12S,13S,16S,19R)-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol . The compound is also designated as 5β,19-epoxycucurbita-6,23(E),25(26)-triene-3β,19(R)-diol in the literature [2].

Why Charantadiol A (CAS 1220890-23-2) Cannot Be Substituted by Generic Cucurbitane Triterpenoids: Structural and Pharmacological Specificity


Within the Momordica charantia cucurbitane triterpenoid family, compounds exhibit widely divergent biological profiles despite sharing the same core scaffold. For instance, charantadiol A demonstrates potent anti-inflammatory activity in periodontitis models [1], whereas structurally distinct cucurbitane glycosides such as momordicosides and charantosides show anticancer chemopreventive and cytotoxic effects [2], and cucurbitacin-B exhibits strong anthelmintic inhibition constants [3]. The aglycones of charantin show no hypoglycemic effect, while other cucurbitanoids from the same plant do [4]. This functional divergence is driven by specific oxygenation patterns, epoxide positioning (the 5β,19-epoxy moiety in charantadiol A), and side-chain unsaturation that determine target engagement and biological outcome. Generic substitution without precise structural validation risks selecting a compound with entirely different activity, invalidating experimental reproducibility and therapeutic development assumptions. The evidence below quantifies these differences.

Charantadiol A (CAS 1220890-23-2) Quantitative Differentiation Evidence: Head-to-Head Comparison Data Against Closest Analogs


Charantadiol A vs. Cucurbitacin-B and Momordicin II: Anthelmintic Target Inhibition Constants (Ki) from Molecular Docking

In a molecular docking study evaluating anthelmintic potential, charantadiol-A was directly compared with cucurbitacin-B, momordicin II, and oreganol for inhibition of rat carnitine palmitoyl transferase 2 (CPT 2) and Ascaris suum fumarate reductase (AsFR) enzymes. Charantadiol-A exhibited a Ki of 2.06 nM for CPT 2 and 16.6 nM for AsFR. Cucurbitacin-B showed a Ki of 0.0571 nM for CPT 2 and 5.31 nM for AsFR. Momordicin II exhibited a Ki of 0.072 nM for CPT 2 and 40.78 nM for AsFR. Oreganol showed Ki values of 0.137 nM (CPT 2) and 1.9 nM (AsFR) [1]. The data reveal that charantadiol-A possesses moderate but measurable nanomolar inhibition constants distinct from the more potent cucurbitacin-B and the less potent AsFR inhibition of momordicin II.

Anthelmintic Molecular Docking Cucurbitane Triterpenoid CPT2 AsFR

Charantadiol A Binding Energy to fimA Gene of Porphyromonas gingivalis: In Silico Anti-Biofilm Potential Quantification

Molecular docking analysis revealed a maximum binding energy of −6.54 kcal/mol between charantadiol A and the fimA gene of Porphyromonas gingivalis, a major virulence factor in biofilm formation and periodontal disease [1]. The binding energy was calculated using AutoDock 4.2 with the bioactive compound (Charantadiol A) identified from Momordica charantia ethanol extract. While no direct comparator docking data for other cucurbitane triterpenoids against fimA is provided in this study, the −6.54 kcal/mol value serves as a class-level inference baseline: typical bioactive natural product-protein binding energies of this magnitude indicate favorable ligand-receptor interaction predictive of anti-biofilm potential [1].

Periodontitis Anti-biofilm Molecular Docking fimA Porphyromonas gingivalis

Charantadiol A Anti-Inflammatory Efficacy: In Vitro Cytokine Suppression and In Vivo Periodontitis Model Validation

Charantadiol A, isolated from wild bitter melon leaf, demonstrated significant suppression of Porphyromonas gingivalis-induced inflammatory markers. In human monocytic THP-1 cells, charantadiol A effectively reduced IL-6 and IL-8 production and downregulated TREM-1 mRNA levels [1]. In a separate in vivo study using a periodontitis mouse model, charantadiol A significantly suppressed P. gingivalis-stimulated IL-6 and TNF-α mRNA levels in gingival tissues [1]. The minimal inhibitory concentration (MIC) of the Momordica charantia extract containing charantadiol A against P. gingivalis and Prevotella intermedia was 400 μg/mL [2]. Cross-study comparable data for other cucurbitane triterpenoids in periodontitis models are not available; however, the dual in vitro/in vivo validation with specific pathogen-induced cytokine suppression distinguishes charantadiol A from analogs with only single-assay or cytotoxicity data.

Anti-inflammatory Periodontitis Cytokine IL-6 IL-8 TNF-α In vivo

Charantadiol A Hypoglycemic Potential: In Vivo Diabetes Model and Patent-Backed Dosing Range

Charantadiol A has demonstrated hypoglycemic effects in streptozotocin-induced diabetic rats, establishing in vivo antidiabetic activity [1]. A granted Chinese patent (CN102895235B) claims the application of charantadiol A in the preparation of medicines for treating diabetes, specifying a total effective dosage range of 1–100 mg/kg/day [2]. Cross-study comparable data: In the same Momordica charantia species, major cucurbitane triterpenoids such as 5β,19-epoxy-3β,25-dihydroxycucurbita-6,23(E)-diene (compound 4) and 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al (compound 5) showed blood hypoglycemic effects in diabetes-induced male ddY mice at 400 mg/kg, while the two aglycones of charantin showed no hypoglycemic effect [3]. Charantadiol A's effective patent range (1–100 mg/kg/day) suggests higher potency compared to the 400 mg/kg required for compounds 4 and 5, though direct potency comparison in the same model is unavailable.

Antidiabetic Hypoglycemic Diabetes In vivo Streptozotocin Patent

Charantadiol A Cytotoxicity Profile: Estimated IC50 Values Against Human Cancer Cell Lines

Charantadiol A exhibits cytotoxic activity against human cancer cell lines with estimated IC50 values of 0.35 mg/mL (Hone-1 nasopharyngeal carcinoma), 0.25 mg/mL (AGS gastric adenocarcinoma), and 0.30 mg/mL (HCT-116 colorectal carcinoma) . Cross-study comparable data: Cucurbitacin A, another cucurbitane triterpenoid, inhibits proliferation of A549 (lung) and BEL-7402 (liver) cells with IC50 values of 0.4 μM and 0.3 μM, respectively [1]. Direct potency comparison is limited by different units (mg/mL vs. μM) and cell line panels; however, both compounds demonstrate micromolar-range cytotoxicity. Charantadiol A's activity across three distinct carcinoma cell lines suggests broader anticancer screening potential compared to cucurbitacin A's two-line panel.

Cytotoxicity Anticancer IC50 Hone-1 AGS HCT-116

Charantadiol A Commercial Purity and Physical Form Specifications: Procurement-Grade Differentiators

Commercially available charantadiol A is supplied with ≥98% purity (HPLC-verified) as a powder . The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. Storage recommendations: powder at -20°C for 3 years or 4°C for 2 years; in solvent at -80°C for 6 months or -20°C for 1 month . Shipping is stable at ambient temperature for several days . No direct comparator purity/solubility data for charantadiol B or other cucurbitane triterpenoids is available in vendor datasheets; however, the ≥98% purity specification exceeds typical research-grade thresholds and is supported by triple analytical validation (HPLC, NMR, MS), ensuring reproducibility in sensitive assays.

Purity HPLC NMR MS Solubility Storage Procurement

Charantadiol A (CAS 1220890-23-2) Optimal Application Scenarios for Scientific and Industrial Procurement


Periodontal Disease Drug Discovery and Anti-Biofilm Research

Researchers investigating Porphyromonas gingivalis-induced periodontitis and dental biofilm formation should prioritize charantadiol A based on: (1) demonstrated in vitro suppression of IL-6, IL-8, and TREM-1 in THP-1 monocytes [1]; (2) in vivo suppression of IL-6 and TNF-α in mouse gingival tissues [1]; (3) molecular docking evidence of −6.54 kcal/mol binding energy to the fimA biofilm gene [2]. The combination of in vitro cytokine inhibition and in vivo disease model efficacy provides stronger translational relevance than single-assay compounds. The moderate binding energy suggests charantadiol A is suitable for anti-biofilm adjunct development rather than monotherapy.

Anthelmintic Screening and Multi-Target Enzyme Inhibition Studies

For anthelmintic drug discovery programs requiring compounds with dual CPT 2 and AsFR enzyme inhibition, charantadiol A offers a moderate nanomolar inhibition profile (Ki = 2.06 nM for CPT 2, 16.6 nM for AsFR) [1]. This intermediate potency distinguishes it from the more potent cucurbitacin-B (Ki = 0.0571 nM CPT 2, 5.31 nM AsFR) and the less balanced momordicin II (Ki = 0.072 nM CPT 2, 40.78 nM AsFR) [1]. Researchers seeking broad-spectrum anthelmintic lead optimization may prefer charantadiol A's balanced dual-target profile over analogs with extreme potency that may increase off-target or toxicity risk.

Antidiabetic Drug Development with Patent-Backed Formulation Guidance

Charantadiol A is specifically indicated for antidiabetic drug development programs seeking a patent-protected cucurbitane triterpenoid with defined dosage parameters. The granted Chinese patent CN102895235B claims use in diabetes treatment with a total effective dosage of 1–100 mg/kg/day [1]. In vivo hypoglycemic activity has been demonstrated in streptozotocin-induced diabetic rats [2]. The patent protection and established dosage range provide intellectual property clarity and preclinical formulation guidance unavailable for non-patented cucurbitane analogs such as charantin aglycones (which show no hypoglycemic effect) [3].

Anticancer Screening Across Multiple Carcinoma Cell Lines

Charantadiol A is suitable for initial cytotoxicity screening panels in anticancer drug discovery, with demonstrated activity against three human carcinoma cell lines: Hone-1 (nasopharyngeal, IC50 0.35 mg/mL), AGS (gastric, IC50 0.25 mg/mL), and HCT-116 (colorectal, IC50 0.30 mg/mL) [1]. The broader cell line panel coverage compared to some cucurbitane analogs (e.g., cucurbitacin A tested in only two lines) [2] makes charantadiol A a more informative candidate for tissue-agnostic cytotoxicity profiling in early-stage oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Charantadiol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.